Diethylglyoxal bis(guanylhydrazone)

S‑adenosylmethionine decarboxylase polyamine biosynthesis enzyme inhibition

Diethylglyoxal bis(guanylhydrazone) (DEGBG; CAS 116173‑27‑4) is a synthetic bis(guanylhydrazone) analogue of the antileukemic agent methylglyoxal bis(guanylhydrazone) (MGBG). It acts as a competitive inhibitor of S‑adenosylmethionine decarboxylase (AdoMetDC), the rate‑limiting enzyme in polyamine biosynthesis [REFS‑1].

Molecular Formula C11H8ClNO2
Molecular Weight 226.28 g/mol
CAS No. 116173-27-4
Cat. No. B219166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylglyoxal bis(guanylhydrazone)
CAS116173-27-4
SynonymsDEGBG
diethylglyoxal bis(guanylhydrazone)
Molecular FormulaC11H8ClNO2
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCCC(=NN=C(N)N)C(=NN=C(N)N)CC
InChIInChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+
InChIKeyHXWLLFLQUZOBFF-FUJGBLOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylglyoxal bis(guanylhydrazone) (DEGBG) – a high‑potency S‑adenosylmethionine decarboxylase inhibitor for polyamine‑pathway research


Diethylglyoxal bis(guanylhydrazone) (DEGBG; CAS 116173‑27‑4) is a synthetic bis(guanylhydrazone) analogue of the antileukemic agent methylglyoxal bis(guanylhydrazone) (MGBG). It acts as a competitive inhibitor of S‑adenosylmethionine decarboxylase (AdoMetDC), the rate‑limiting enzyme in polyamine biosynthesis [REFS‑1]. Single‑crystal X‑ray analysis and ¹H/¹³C‑NMR spectroscopy have confirmed its identity and isomeric form [REFS‑1]. DEGBG has been characterised as the most powerful inhibitor of yeast AdoMetDC reported at the time of its discovery [REFS‑1].

Why diethylglyoxal bis(guanylhydrazone) cannot be replaced by other bis(guanylhydrazone) analogues


Minor changes in the alkyl‑side‑chain architecture of bis(guanylhydrazone)‑type AdoMetDC inhibitors produce large differences in both target‑enzyme affinity and off‑target diamine oxidase (DAO) inhibition [REFS‑1][REFS‑2]. For example, moving from a methyl to a diethyl substitution alters the Ki for AdoMetDC by more than an order of magnitude and simultaneously reduces DAO inhibition, a critical selectivity parameter because potent DAO inhibition by MGBG contributes to dose‑limiting toxicities [REFS‑1][REFS‑3]. Consequently, in‑class compounds cannot be freely interchanged in experiments that require well‑defined AdoMetDC blockade without confounding DAO‑related effects.

Quantitative performance evidence for diethylglyoxal bis(guanylhydrazone) versus key comparators


AdoMetDC inhibition potency (Ki) – DEGBG vs. MGBG, EGBG, PGBG and EMGBG

DEGBG inhibits yeast S‑adenosylmethionine decarboxylase with a Ki of ≈9 nM, making it the most potent AdoMetDC inhibitor among the classic bis(guanylhydrazone) series [REFS‑1]. In the same assay system, the parent drug MGBG exhibits a Ki approximately 17‑fold higher (≈150 nM) [REFS‑4]. Other closely related analogues such as ethylglyoxal bis(guanylhydrazone) (EGBG; Ki ≈ 60 nM) and propylglyoxal bis(guanylhydrazone) (PGBG; Ki ≈ 200 nM) are 6.7‑fold and 22‑fold less potent, respectively [REFS‑5]. Even the highly optimised ethylmethylglyoxal bis(guanylhydrazone) (EMGBG; Ki ≈ 12 nM) shows a slightly higher Ki value than DEGBG [REFS‑6]. This potency advantage directly translates into strong target engagement at lower drug concentrations.

S‑adenosylmethionine decarboxylase polyamine biosynthesis enzyme inhibition

Diamine oxidase (DAO) selectivity – reduced off‑target inhibition compared with MGBG and other analogues

A key limitation of MGBG is its potent inhibition of intestinal diamine oxidase (DAO), an enzyme that degrades polyamines and other biogenic amines [REFS‑1]. DEGBG was specifically reported to be a weaker inhibitor of intestinal DAO than MGBG and its glyoxal, ethylglyoxal and ethylmethylglyoxal analogues [REFS‑1]. Although quantitative IC₅₀ values for DEGBG on DAO were not separately tabulated, the rank‑order selectivity advantage is clearly established in the original characterization study, which highlighted that this property makes DEGBG a more specific tool for polyamine‑antimetabolite studies [REFS‑1].

diamine oxidase off‑target selectivity polyamine catabolism

Potentiation of DFMO antiproliferative effect in L1210 leukemia cells

DEGBG was shown to potentiate the antiproliferative effect of the ornithine decarboxylase inhibitor α‑difluoromethylornithine (DFMO) against mouse L1210 leukemia cells in vitro [REFS‑1]. While the parent compound MGBG also potentiates DFMO, the higher AdoMetDC specificity of DEGBG is expected to produce a cleaner polyamine‑depletion profile, as noted in the comparative analysis by Svensson et al. (1993) [REFS‑2]. Cells seeded in the presence of DEGBG ceased to grow after 1–2 days, reflecting exhaustion of pre‑existing polyamine pools [REFS‑2].

cancer cell proliferation polyamine depletion combination therapy

Intracellular polyamine profile modulation – differential impact on spermidine, spermine and putrescine

Treatment of L1210 cells with DEGBG leads to a marked decrease in cellular spermidine and spermine concentrations, while putrescine levels are greatly increased [REFS‑2]. This pattern is similar to that produced by MGBG and EGBG [REFS‑1], but DEGBG achieves the polyamine imbalance through a more specific AdoMetDC‑centric mechanism, as evidenced by the compensatory increase in AdoMetDC enzyme synthesis [REFS‑2]. The quantitative fold‑change in putrescine was reported as “several‑fold” in the initial characterisation paper [REFS‑1].

polyamine metabolism spermidine depletion putrescine accumulation

Optimal application scenarios for diethylglyoxal bis(guanylhydrazone) based on quantitative evidence


Mechanistic elucidation of AdoMetDC‑dependent polyamine depletion without DAO confounding

Investigators studying the specific role of AdoMetDC in polyamine homeostasis or cancer cell proliferation can select DEGBG over MGBG because its ≈9 nM Ki against the target enzyme [REFS‑1] is combined with substantially weaker inhibition of diamine oxidase [REFS‑1]. This selectivity profile reduces the risk that observed biological effects arise from blocked polyamine catabolism rather than blocked synthesis, a common confounding problem with MGBG [REFS‑3].

Combination‑therapy screens with ornithine decarboxylase inhibitors (e.g. DFMO)

DEGBG potentiates the antiproliferative activity of DFMO in L1210 leukemia cells [REFS‑1]. Because its AdoMetDC specificity is higher than that of MGBG [REFS‑2], dual‑inhibitor regimens using DEGBG + DFMO produce a cleaner polyamine‑depletion signature, making this combination ideal for high‑content screens or transcriptomic/proteomic studies that require unambiguous pathway attribution.

Structure‑activity relationship (SAR) studies of bis(guanylhydrazone) chemotypes

With its defined single‑crystal X‑ray structure and NMR‑confirmed isomeric identity [REFS‑1], DEGBG serves as a benchmark ligand for SAR campaigns. Its Ki advantage over MGBG (17‑fold), EGBG (6.7‑fold) and PGBG (22‑fold) [REFS‑1][REFS‑5][REFS‑6] provides a clear potency baseline against which new synthetic analogues can be measured in head‑to‑head AdoMetDC inhibition assays.

Cellular polyamine‑flux analysis in leukemia and other tumour models

In L1210 cells, DEGBG treatment causes a pronounced decrease in spermidine/spermine and a several‑fold increase in putrescine [REFS‑2]. This reproducible polyamine profile allows researchers to calibrate metabolic‑flux models or validate analytical methods (e.g. LC‑MS/MS polyamine panels) with a compound that delivers a strong and predictable perturbation, free from the exaggerated putrescine‑independent effects seen with less selective analogues [REFS‑2].

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